N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
Description
Properties
CAS No. |
865655-64-7 |
|---|---|
Molecular Formula |
C27H31ClN4O4 |
Molecular Weight |
511.02 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C27H31ClN4O4/c28-22-13-5-1-9-19(22)17-29-24(33)15-7-8-16-31-26(35)21-12-4-6-14-23(21)32(27(31)36)18-25(34)30-20-10-2-3-11-20/h1,4-6,9,12-14,20H,2-3,7-8,10-11,15-18H2,(H,29,33)(H,30,34) |
InChI Key |
YEPIUYIAWZFSRD-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C27H31ClN4O4
- Molecular Weight : 511.02 g/mol
- InChIKey : YEPIUYIAWZFSRD-UHFFFAOYSA-N
The compound features a complex structure that includes a chlorobenzyl group and a quinazoline derivative, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth through apoptosis induction in cancer cell lines.
- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It could affect key signaling pathways such as the NF-kB pathway, which plays a crucial role in inflammation and cancer.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antitumor Studies :
- A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro by promoting apoptosis through caspase activation.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis HeLa (Cervical) 20 Caspase activation -
Antimicrobial Studies :
- In vitro assays revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -
Anti-inflammatory Studies :
- Research indicated that this compound reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparisons with analogs sharing key pharmacophores or functional groups. Below is an analysis based on available evidence:
Structural Analogues in Quinazolinone Derivatives
Quinazolinones are well-documented for their role in drug discovery. For example:
- (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide (): This derivative contains a thiazolidinone ring fused with a quinazolinone-like scaffold. While it shares the 2,4-dioxo motif with the target compound, its thiazolidinone group and phenyl substitution differ significantly.
Chlorinated Aromatic Compounds
- 5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (metconazole, ): This fungicide shares a chlorinated aromatic group but lacks the quinazolinone core.
Cyclopentyl-Containing Derivatives
- 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (acifluorfen, ): A herbicide with a nitrobenzoic acid backbone and chlorophenoxy group. Its cyclopentyl-free structure and herbicidal activity contrast with the target compound’s cyclopentylamino-acetyl group, which may enhance lipophilicity and receptor binding .
Data Table: Key Features of Comparable Compounds
Research Findings and Limitations
- Activity Gaps: Unlike metconazole or acifluorfen, the target compound’s lack of documented pesticidal/herbicidal activity suggests a therapeutic focus.
- Structural Advantages: The 2-chlorobenzyl group may enhance blood-brain barrier penetration compared to non-chlorinated analogs, while the cyclopentylamino-acetyl moiety could improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
